molecular formula C11H18N4O2 B2733221 4-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1006484-76-9

4-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2733221
CAS RN: 1006484-76-9
M. Wt: 238.291
InChI Key: KVYUCVDFPIIFJT-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C11H18N4O2 and a molecular weight of 238.29 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results .

Scientific Research Applications

Synthesis and Characterization

Research has shown the importance of pyrazole derivatives in the synthesis and characterization of novel compounds with potential biological activities. For example, the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives has been explored, where the structural properties of these compounds were established through various analytical methods such as IR, MS, 1H-NMR, and 13C-NMR. These synthesized products were then evaluated for their in vitro cytotoxic activity against specific cancer cells, showcasing their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Biological Evaluation for Anticancer and Anti-inflammatory Properties

Further investigations into pyrazolopyrimidines derivatives have highlighted their significance in developing anticancer and anti-5-lipoxygenase agents. Novel series of these derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines, as well as their inhibition of the 5-lipoxygenase enzyme, which plays a critical role in inflammation and asthma. These studies provide insight into the structure-activity relationship, crucial for designing more effective drugs in this category (Rahmouni et al., 2016).

Antileukemic and Antimicrobial Applications

Another aspect of research on pyrazole carboxamide derivatives involves evaluating their antileukemic activities. Specific derivatives have shown promising results in preliminary tests against leukemic cells, indicating potential therapeutic applications in leukemia treatment. Additionally, certain pyrazole derivatives have been synthesized and assessed for their antimicrobial activity, providing a foundation for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Earl & Townsend, 1979).

Synthesis of Analgesic and Anti-inflammatory Agents

The synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters has been explored for their potential as new analgesic and anti-inflammatory agents. These compounds have been tested for their efficacy in reducing pain and inflammation, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Future Directions

The future directions or potential applications for this compound are not specified in the search results. Its utility may depend on the context, such as in the development of new pharmaceuticals or in chemical research .

properties

IUPAC Name

4-amino-2-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-2-15-10(9(12)7-14-15)11(16)13-6-8-4-3-5-17-8/h7-8H,2-6,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYUCVDFPIIFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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